![molecular formula C27H27N5O3 B2447924 5-ethyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040674-68-7](/img/structure/B2447924.png)

5-ethyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

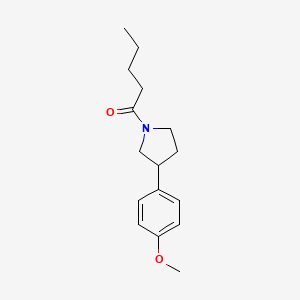

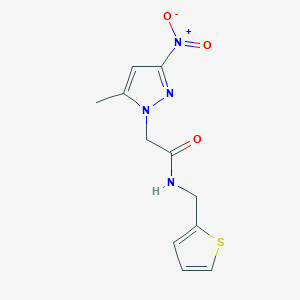

The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a phenyl group, a piperazine ring, and a pyrazolo[4,3-c]pyridin-3(5H)-one moiety .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different functional group. For example, the phenyl group could be introduced through a Friedel-Crafts alkylation, while the piperazine ring could be formed through a reaction involving a diamine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the phenyl group could participate in electrophilic aromatic substitution reactions, while the piperazine ring could undergo reactions typical for secondary amines .Applications De Recherche Scientifique

PET Tracer for Cerebral Adenosine A2A Receptors

A derivative of the compound, 2-(2-furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, was developed for mapping cerebral adenosine A2A receptors using PET imaging. It showed favorable brain kinetics and suitability as an A2AR PET tracer (Zhou et al., 2014).

Synthesis and Structural Study

A synthesis process involving a Claisen-Schmidt type reaction led to the creation of similar compounds, highlighting their structural properties and potential in chemical research (Koshetova et al., 2022).

Antimicrobial Studies

Certain derivatives, such as 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, were synthesized and demonstrated notable antibacterial and antifungal activities, pointing to potential applications in antimicrobial research (Rajkumar et al., 2014).

Tautomerism and Stability in Solution

Studies on similar compounds, like 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, revealed interesting aspects of tautomerism and stability, crucial for understanding the chemical behavior of these compounds in different states (Gubaidullin et al., 2014).

Biocidal Properties

Research on related compounds, such as 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one, showed excellent biocidal properties against various bacteria and fungi, indicating potential applications in biocide development (Youssef et al., 2011).

Mycobacterium Tuberculosis Inhibition

Certain 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives showed significant inhibition of Mycobacterium tuberculosis pantothenate synthetase, suggesting their potential as novel treatments for tuberculosis (Samala et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-ethyl-2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O3/c1-2-29-18-22(25-23(19-29)27(35)32(28-25)21-11-7-4-8-12-21)26(34)31-15-13-30(14-16-31)24(33)17-20-9-5-3-6-10-20/h3-12,18-19H,2,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIELXESKJWJPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one](/img/structure/B2447841.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2447845.png)

![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride](/img/structure/B2447846.png)

![(E)-3-(2-chlorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2447847.png)

![1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2447850.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2447853.png)